Lipophilic Ligand Efficiency and Conformational Restriction Relative to Non-Fluorinated Octahydrocyclopenta[c]pyrrole Analogues
The 4,4-difluoro substitution on the cyclopentane ring represents a strategic fluorine scan decision. Compounds with single-digit nanomolar potency against ABHD6 are claimed in the patent family only when the cyclopenta[c]pyrrole core bears halogen (including fluorine) substitution [1]. The target compound has a computed XLogP3-AA of 2.1, whereas the corresponding non-fluorinated 6-(octahydrocyclopenta[c]pyrrol-2(1H)-yl)pyridin-3-amine analogue (PubChem CID 121202151) has a computed XLogP3-AA of 1.4 [2]. The ΔlogP of +0.7 units directly arises from the fluorine atoms and shifts the compound into a lipophilicity window more compatible with blood–brain barrier penetration while adding only minimal molecular weight.
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.1 |
| Comparator Or Baseline | 6-(octahydrocyclopenta[c]pyrrol-2(1H)-yl)pyridin-3-amine (non-fluorinated analogue): XLogP3-AA = 1.4 |
| Quantified Difference | ΔXLogP3-AA = +0.7 log unit (≈ 5× increase in logP) |
| Conditions | In silico property calculation using XLogP3 3.0 algorithm (PubChem 2024.11.20 release) |
Why This Matters
The ~0.7 log unit increase in computed lipophilicity, achieved without adding hydrogen bond donors or acceptors, balances passive permeability against solubility for CNS-targeted programmes, a trade-off that non-fluorinated congeners cannot achieve.
- [1] Yoshida A, Hyakutake R, Nagashima N, Misu R, Mori S. Substituted cyclopenta[c]pyrroles as ABHD6 antagonists. US Patent 11,981,682 B2, granted 2024-05-14. ONO Pharmaceutical Co., Ltd. View Source
- [2] PubChem Compound Summary for CID 121202150 and CID 121202151; XLogP3-AA values retrieved 2026-04-28. View Source
